Luvangetin (CAS 483-92-1) is a naturally occurring linear pyranocoumarin (8-methoxy-9,9-dimethyl-9,10-dihydropyrano[3,2-g]chromen-2-one) primarily isolated from Rutaceae species such as Zanthoxylum avicennae [1]. As a lipophilic compound, it is soluble in organic solvents (e.g., chloroform, DMSO, ethyl acetate) while remaining largely insoluble in water, a property that dictates its downstream formulation into lipid nanocarriers [2]. In commercial and research procurement, luvangetin is utilized as a bioactive reference standard and precursor, characterized by its anti-inflammatory, prostaglandin-independent gastroprotective, and antifungal properties[1]. Its structural stability and amenability to high-shear nanoemulsion processing make it a specific candidate for targeted topical therapeutics and agrochemical fungicide development [2].
Procurement of generic coumarins or crude plant extracts as substitutes for high-purity luvangetin frequently leads to analytical and mechanistic failures. While structurally similar linear pyranocoumarins like xanthyletin share the core benzopyran framework, the critical 8-methoxy group in luvangetin fundamentally alters its electronic distribution, shifting its 13C-NMR profile by up to 26.9 ppm at key methine carbons [1]. In gastroprotective research, substituting luvangetin with common isocoumarin benchmarks like bergenin introduces unwanted prostaglandin-stimulating variables, completely invalidating assays designed to study PGE-independent mucosal defense [2]. Furthermore, in formulation workflows, luvangetin's specific lipophilicity profile dictates precise emulsifier ratios (e.g., 10% Span-20) that cannot be directly translated to more polar or unmethoxylated analogs, making exact compound procurement essential for reproducible nanoemulsion stability [3].
Luvangetin and xanthyletin are closely related linear pyranocoumarins often co-isolated from Rutaceae and Moraceae species. However, luvangetin features an 8-methoxy group that significantly alters its electronic environment. In 13C-NMR analysis, luvangetin exhibits distinct methine carbon shifts at C-3' (131.3 ppm) and C-4' (121.1 ppm) [1]. In contrast, the unmethoxylated analog xanthyletin shows corresponding signals at 104.4 ppm and 113.0 ppm [1].
| Evidence Dimension | 13C-NMR chemical shifts for C-3' and C-4' |
| Target Compound Data | Luvangetin: C-3' at 131.3 ppm, C-4' at 121.1 ppm |
| Comparator Or Baseline | Xanthyletin: C-3' at 104.4 ppm, C-4' at 113.0 ppm |
| Quantified Difference | +26.9 ppm shift at C-3' and +8.1 ppm shift at C-4' |
| Conditions | 13C-NMR structural elucidation |
This distinct spectral signature is critical for procurement QA/QC, allowing buyers to definitively verify the purity and identity of luvangetin against common co-occurring pyranocoumarin impurities.
While many naturally occurring coumarins and isocoumarins exhibit anti-ulcer properties, their mechanisms vary significantly. In human colonic mucosal incubates, the benchmark isocoumarins bergenin and norbergenin demonstrated a concentration-dependent (1-10 µg/mL) stimulatory effect on prostaglandin (PGE) release [1]. Under identical conditions, luvangetin (1-10 µg/mL) produced zero effect on prostaglandin synthesis, despite showing significant in vivo protection against aspirin-induced and cold-restraint stress-induced gastric ulcers in rat models [1].
| Evidence Dimension | Stimulation of prostaglandin release in mucosal incubates |
| Target Compound Data | Luvangetin: No effect (0% stimulation) at 1-10 µg/mL |
| Comparator Or Baseline | Bergenin/Norbergenin: Concentration-dependent stimulation at 1-10 µg/mL |
| Quantified Difference | Complete absence of prostaglandin stimulation compared to active isocoumarin benchmarks |
| Conditions | Human colonic mucosal incubates in vitro |
This makes luvangetin an essential procurement choice for researchers requiring a PGE-independent mucosal defense model compound, avoiding confounding variables in cyclooxygenase-related studies.
Luvangetin has limited aqueous solubility but demonstrated compatibility with lipid-based nanocarriers. When formulated into nanoemulsions using 2.5% sunflower seed oil and 10% Span-20 emulsifier via 7 minutes of high-speed shear, luvangetin forms stable droplets [1]. This optimized formulation maintains its zeta potential and particle size distribution without statistically significant degradation (P > 0.05) even after 7 days of thermal stress (54°C) and high-speed centrifugation (2805g for 15 mins), outperforming standard unformulated suspensions [1].
| Evidence Dimension | Formulation stability under thermal and centrifugal stress |
| Target Compound Data | Luvangetin nanoemulsion: Retained stable zeta potential and particle size (P > 0.05 variation) |
| Comparator Or Baseline | Standard unformulated luvangetin or unstable emulsion baselines |
| Quantified Difference | Maintained structural integrity under 54°C thermal stress and 2805g centrifugation |
| Conditions | Box-Behnken optimized nanoemulsion (2.5% oil, 10% Span-20) |
Buyers developing topical antimicrobials or wound-healing dressings can rely on luvangetin's proven compatibility with scalable, high-stability nanoemulsion manufacturing processes.
In bioactivity-guided evaluations of pyranocoumarins, luvangetin demonstrated quantifiable antifungal activity against Pyricularia oryzae, a major agricultural pathogen. Luvangetin achieved an EC50 of 35.89 mg/L, which is comparable to the commercial fungicide standard PCA (phenazine-1-carboxylic acid) at 29.30 mg/L[1]. Furthermore, luvangetin inhibits the mycelial growth of Fusarium verticillioides by up to 70% at 200 mg/L by impairing cellulase enzyme activity[1].
| Evidence Dimension | Half maximal effective concentration (EC50) against P. oryzae |
| Target Compound Data | Luvangetin: 35.89 ± 1.64 mg/L |
| Comparator Or Baseline | Phenazine-1-carboxylic acid (PCA) standard: 29.30 ± 1.89 mg/L |
| Quantified Difference | Within 6.59 mg/L of the commercial standard's efficacy |
| Conditions | In vitro mycelial growth inhibition assay |
Agrochemical researchers can procure luvangetin as an active, naturally derived lead compound for developing next-generation fungicides that target cellulase activity.
Due to its distinct 13C-NMR shift profile (specifically at C-3' and C-4') compared to unmethoxylated analogs like xanthyletin [1], luvangetin is the precise choice for calibrating analytical equipment and validating the purity of Rutaceae and Moraceae botanical extracts.
Because luvangetin protects against gastric ulcers without stimulating prostaglandin release [2], it is the proper procurement choice for researchers developing anti-ulcer therapeutics who need to avoid cyclooxygenase (COX) pathway interference in their models.
Luvangetin's proven compatibility with Span-20/sunflower oil nanoemulsions—retaining stability under 54°C thermal and 2805g centrifugal stress [3]—makes it a reliable active pharmaceutical ingredient (API) for bioengineers designing high-bioavailability wound dressings for MRSA and E. coli infections.
With an EC50 of 35.89 mg/L against Pyricularia oryzae (closely matching commercial standards like PCA) [4], luvangetin is an appropriate choice for agricultural R&D teams screening naturally derived, cellulase-inhibiting agents against crop pathogens.